3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

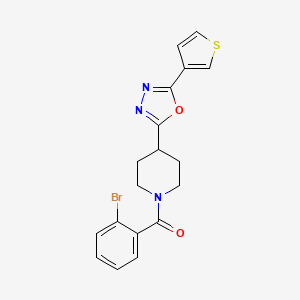

3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64328 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in recent years . The procedure is based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines .Molecular Structure Analysis

The InChI code for this compound is1S/C7H11N3.ClH/c1-5-8-7(10-9-5)6-3-2-4-6;/h6H,2-4H2,1H3,(H,8,9,10);1H . Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 173.65 . It is stored at room temperature .Scientific Research Applications

Synthesis Techniques and Applications

- Peptidotriazoles Synthesis : A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase has been reported. This method produces diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis on polar supports and providing structural insights through X-ray analysis of related compounds (Tornøe, Christensen, & Meldal, 2002).

- Green Synthesis of Triazoles : An environmentally friendly synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been developed using a DBU–water system under various conditions, highlighting the synthetic advantages such as high atom economy and low environmental impact, alongside the recyclability of the reaction medium (Singh, Sindhu, & Khurana, 2013).

- Fluorescent Behavior of Triazole Isomers : A study on the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole with 1,4 regioisomers has been conducted, revealing that these compounds exhibit fluorescent behavior, with some showing dual emission in chloroform solvent. This finding indicates potential applications in materials science and optical technologies (Kamalraj, Senthil, & Kannan, 2008).

Mechanistic Insights and Novel Compounds

- Mechanochemical Evaluation of Triazoles : Research into the mechanochemical behavior of 1,4- and 1,5-disubstituted 1,2,3-triazoles has provided insights into their molecular stability and reactivity, offering valuable information for the design and application of triazole-based compounds in various fields (Brantley, Konda, Makarov, & Bielawski, 2012).

- Anticancer CDK Inhibitors : A series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase (CDK) inhibitors, demonstrating potent and selective inhibitory activities against CDK1 and CDK2, and showing efficacy in inhibiting cellular proliferation in various human tumor cells (Lin et al., 2005).

Mechanism of Action

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Cellular Effects

Triazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-cyclobutyl-5-methyl-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-8-7(10-9-5)6-3-2-4-6;/h6H,2-4H2,1H3,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEWUHRAFSGOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2566695.png)

![2-Methoxyethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2566699.png)

![1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2566700.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2566704.png)

![6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2566705.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566707.png)

![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2566711.png)